4-(4-Methoxy-2-methylphenyl)butanoic acid

Lipophilicity Drug-likeness Chromatographic retention

4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8) is a synthetic phenylbutanoic acid derivative with molecular formula C12H16O3 and a molecular weight of 208.25 g/mol, characterized by a butanoic acid chain para-substituted on a 2-methyl-4-methoxyphenyl ring. It is catalogued under PubChem CID 237621, ChEMBL ID CHEMBL1452309, and NSC 41313, and has been screened in the NCI-60 human tumor cell line panel (identifier NCI60_003937), yielding 58 GI50 potency data points in the ChEMBL bioactivity database.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6307-30-8
Cat. No. B1346360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-2-methylphenyl)butanoic acid
CAS6307-30-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)CCCC(=O)O
InChIInChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
InChIKeySDCCJOGFKKGOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8): Procurement-Relevant Identity and Baseline Characteristics


4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8) is a synthetic phenylbutanoic acid derivative with molecular formula C12H16O3 and a molecular weight of 208.25 g/mol, characterized by a butanoic acid chain para-substituted on a 2-methyl-4-methoxyphenyl ring [1]. It is catalogued under PubChem CID 237621, ChEMBL ID CHEMBL1452309, and NSC 41313, and has been screened in the NCI-60 human tumor cell line panel (identifier NCI60_003937), yielding 58 GI50 potency data points in the ChEMBL bioactivity database [2]. The compound is also recognized in the Chinese pharmacopoeia context as Gemfibrozil Impurity A, establishing its role as a pharmaceutical reference standard for impurity profiling in gemfibrozil active pharmaceutical ingredient (API) quality control .

Why 4-(4-Methoxy-2-methylphenyl)butanoic acid Cannot Be Replaced by Close Structural Analogs Without Experimental Verification


Within the phenylbutanoic acid chemical space, compounds differing by a single substituent or positional isomerism exhibit measurably divergent physicochemical properties that govern chromatographic retention, solubility, membrane permeability, and biological target engagement. The simultaneous presence of a 2-methyl and 4-methoxy substitution on the phenyl ring of 4-(4-Methoxy-2-methylphenyl)butanoic acid creates a unique steric and electronic environment that distinguishes it from the 4-hydroxy analog, the positional isomer with alpha-substitution, and the des-methyl variant [1]. These differences translate into distinct logP values (2.4–2.86 for the target versus ~2.95 for the 2-substituted positional isomer) and differential inclusion in screening libraries such as NCI-60 [2], precluding simple interchangeability in analytical methods, biological assays, or synthetic routes .

Quantitative Differentiation Evidence for 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8) vs. Structural Analogs


Lipophilicity (LogP) Differentiation vs. 2-(4-Methoxy-2-methylphenyl)butanoic Acid Positional Isomer

The lipophilicity of 4-(4-Methoxy-2-methylphenyl)butanoic acid, reflected in its logP value of 2.4 (PubChem XLogP3) to 2.86 (ACD/LogP), is measurably lower than that of its positional isomer 2-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 1497231-47-6), which has a reported logP of 2.95 [1]. This difference of approximately 0.1–0.5 logP units corresponds to a ~1.3–3.2× difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention time prediction, predicted membrane permeability, and logD-dependent solubility at physiological pH .

Lipophilicity Drug-likeness Chromatographic retention

Polar Surface Area and Hydrogen Bonding Capacity vs. 4-(4-Hydroxy-2-methylphenyl)butanoic Acid

4-(4-Methoxy-2-methylphenyl)butanoic acid possesses a topological polar surface area (TPSA) of 46.53 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In contrast, its 4-hydroxy analog, 4-(4-Hydroxy-2-methylphenyl)butanoic acid (CAS 19143-95-4), contains a phenolic -OH group in place of the -OCH3 substituent, increasing the hydrogen bond donor count to 2 and altering TPSA due to the smaller size and different electronic character of the hydroxyl group . The methoxy group reduces H-bond donor capacity while maintaining similar acceptor character, which is predicted to result in higher passive membrane permeability for the target compound relative to the hydroxy analog [2].

Polar surface area Hydrogen bonding Membrane permeability

Pharmacopoeial Reference Standard Identity as Gemfibrozil Impurity A

4-(4-Methoxy-2-methylphenyl)butanoic acid is designated as 'Gemfibrozil Impurity A' (吉非罗齐杂质A) in the Chinese pharmacopoeia context, distinguishing it from the European Pharmacopoeia (EP) designation where Gemfibrozil Impurity A is 2,5-dimethylphenol (CAS 95-87-4) [1]. This compound-specific pharmacopoeial identity means that it is a structurally defined, batch-traceable impurity reference material used for system suitability testing, specificity verification, and quantitative limit tests in gemfibrozil API release [2]. Commercial suppliers including SynZeal and Clearsynth offer this compound as a characterized impurity reference standard to support ANDA and DMF regulatory submissions [2].

Pharmaceutical impurity profiling Reference standard Quality control

NCI-60 Anticancer Screening Inclusion vs. Absence of 4-Hydroxy Analog from Screening Panel

4-(4-Methoxy-2-methylphenyl)butanoic acid was selected for inclusion in the National Cancer Institute's NCI-60 human tumor cell line anticancer drug screen under identifier NCI60_003937 (NSC 41313), generating 58 GI50 potency assay data points archived in the ChEMBL database under CHEMBL1452309 [1]. The 4-hydroxy analog (CAS 19143-95-4) does not appear in the NCI-60 screening dataset and has no corresponding ChEMBL bioactivity record with GI50 data against the NCI-60 panel [2]. This differential inclusion indicates that the 4-methoxy substitution pattern met the NCI Developmental Therapeutics Program's structural selection criteria for anticancer screening, whereas the phenolic analog did not.

Anticancer screening NCI-60 Developmental Therapeutics Program

Aromatic Substitution Pattern Differentiation vs. 4-(4-Methoxyphenyl)-2-methylbutanoic Acid (Des-methyl Analog)

The target compound bears an ortho-methyl group (position 2) in addition to the para-methoxy substituent on the phenyl ring, whereas 4-(4-Methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0) lacks this ortho-methyl substitution . The ortho-methyl group introduces steric hindrance that restricts rotational freedom of the phenyl ring relative to the butanoic acid side chain, alters the preferred conformation in solution, and modifies the compound's interaction with planar binding sites such as cytochrome P450 enzymes and aromatic binding pockets . This structural difference also affects the compound's LogP: the ChemSpider-predicted ACD/LogP for the target is 2.79, compared to a typically lower value for the less-substituted des-methyl variant [1].

Structure-activity relationship Steric effects Ortho-substitution

Verified Application Scenarios for 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 6307-30-8) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Gemfibrozil API Quality Control

This compound is explicitly designated as Gemfibrozil Impurity A in the Chinese pharmacopoeia framework and is commercially supplied as a characterized impurity reference standard to support HPLC method validation, system suitability testing, and batch release testing of gemfibrozil active pharmaceutical ingredient . Analytical laboratories procuring this compound for impurity profiling should verify its LogP (~2.4–2.86) to optimize reversed-phase chromatographic conditions that separate it from both the gemfibrozil API peak and the EP-designated Impurity A (2,5-dimethylphenol), which has an entirely different chromatographic retention profile [1].

Anticancer Lead Discovery Leveraging Pre-existing NCI-60 Screening Data

With 58 GI50 potency assay results archived in ChEMBL under CHEMBL1452309 and an NCI-60 identifier (NCI60_003937), this compound provides researchers with a ready-to-mine dataset for cell line selectivity pattern analysis, COMPARE algorithm-based mechanism-of-action prediction, and structure-activity relationship studies within the phenylbutanoic acid chemotype . The 4-methoxy substitution (as opposed to 4-hydroxy) was a criterion for NCI-60 inclusion, making this compound the appropriate starting point for medicinal chemistry optimization campaigns targeting the anticancer space, where methoxy-substituted phenyl rings are privileged scaffolds [1].

Physicochemical Reference for logP-Based Chromatographic Method Development

The compound's experimentally consistent LogP range of 2.4–2.86 across multiple in silico prediction platforms (PubChem XLogP3, ACD/Labs, Chembase) makes it a useful calibration or reference compound for logP determination methods and reversed-phase HPLC method development . Its lower logP relative to the positional isomer 2-(4-Methoxy-2-methylphenyl)butanoic acid (logP ~2.95) provides a clear chromatographic differentiation benchmark: a difference of ~0.1–0.5 logP units is sufficient to achieve baseline resolution under optimized gradient conditions [1].

Building Block for Synthetic Derivatization at the Carboxylic Acid Terminus

As a versatile small molecule scaffold with a free carboxylic acid functional group, this compound can undergo amide coupling, esterification, reduction, or Curtius rearrangement to generate diverse compound libraries . The ortho-methyl group provides steric bulk adjacent to the phenyl-butanoic acid junction, which can influence diastereoselectivity in reactions at the alpha-carbon or direct the conformational preference of resulting derivatives—a differentiating feature from the des-methyl analog that lacks this steric element [1].

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